![molecular formula C20H22FN5O B2537711 N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 1115390-39-0](/img/structure/B2537711.png)
N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide
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Description
The compound "N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide" is a synthetic molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple heterocyclic components. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, as described in the first paper, involves a reaction of benzoyl isothiocyanate with malononitrile followed by alkylation and reaction with hydrazine . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and modifying the reaction conditions to incorporate the fluorobenzyl and tetrahydro-1(2H)-pyrazinecarboxamide moieties.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using spectroscopic techniques such as mass spectroscopy, 1H NMR, IR, and sometimes X-ray crystallography . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The presence of a fluorobenzyl group in the compound suggests potential for interactions with biological targets, as fluorine atoms can significantly influence the binding affinity and metabolic stability of pharmaceutical agents.
Chemical Reactions Analysis
The reactivity of a compound like "N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide" would be influenced by its functional groups and the electronic properties of its constituent heterocycles. For example, the presence of a pyrazinecarboxamide moiety could be reactive towards nucleophiles or could participate in the formation of hydrogen bonds, which is relevant for its potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of a fluorine atom could affect the lipophilicity and electronic distribution within the molecule, which in turn could influence its solubility, stability, and overall reactivity. The heterocyclic components may also contribute to the compound's ability to interact with biological targets, potentially leading to biological activities such as antiviral, antibacterial, antifungal, or anticancer effects, as seen with other heterocyclic compounds .
Scientific Research Applications
Supramolecular Assembly and Interactions
The study of energetic multi-component molecular solids, including fluorinated compounds, explores their formation through hydrogen bonds and weak intermolecular interactions such as C–H⋯F and C–H⋯O. These interactions are crucial for assembling molecules into larger structures, with implications for designing new materials and understanding molecular behavior in crystalline states (Wang et al., 2014).
Medicinal Chemistry: Antiviral and Anticancer Applications
Fluorinated pyrazoles are recognized for their utility as building blocks in medicinal chemistry due to their potential for further functionalization, relevant for developing drugs with specific pharmacological properties (Surmont et al., 2011). Novel benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable antiavian influenza virus activity, indicating their potential as antiviral agents (Hebishy et al., 2020). Furthermore, novel pyrazole derivatives containing aminoguanidine units have demonstrated significant apoptotic and anti-proliferative effects against cancer cell lines, highlighting their potential as anticancer compounds (Liu et al., 2019).
Synthesis Strategies for Novel Compounds
Research on the synthesis of 3-amino-4-fluoropyrazoles reveals strategies for creating fluorinated compounds with additional functional groups, enabling further chemical modifications for diverse applications in drug development and beyond (Surmont et al., 2011).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-24-18-5-3-2-4-17(18)23-19(24)25-10-12-26(13-11-25)20(27)22-14-15-6-8-16(21)9-7-15/h2-9H,10-14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVFOGSHTPTZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide |
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